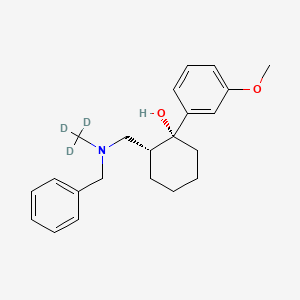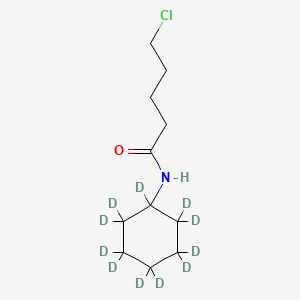
Methyl 6-(trifluoromethyl)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C8H6F3NO2 . It is also known by other names such as Methyl 6-(trifluoromethyl)pyridine-2-carboxylate . The molecular weight of this compound is 205.13 g/mol .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. A scalable and operationally simple radical trifluoromethylation strategy has been reported, which uses trifluoroacetic anhydride, pyridine N-oxide, and photoredox catalysis . Another study reported the design and synthesis of 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group (CF3) attached to a picolinate ring . The InChI code for this compound is InChI=1S/C8H6F3NO2/c1-14-7(13)5-3-2-4-6(12-5)8(9,10)11/h2-4H,1H3 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and require specific conditions. For example, a study reported a trifluoromethylation reaction using trifluoroacetic anhydride, pyridine N-oxide, and photoredox catalysis .Physical And Chemical Properties Analysis
This compound has a molecular weight of 205.13 g/mol, a density of 1.331g/cm3, a boiling point of 232.6ºC at 760 mmHg, and a flash point of 94.5ºC . It has a topological polar surface area of 39.2 Ų .Wissenschaftliche Forschungsanwendungen
In the field of complexation chemistry, research has shown that the anions of picolinic acid, including 6-methyl-picolinic acid, can form complexes with various metal cations. This suggests potential applications in metal ion detection and separation processes (Anderegg, 1960).
Picolinic acid derivatives, like 6-methyl picolinic acid, have been utilized in the Mitsunobu reaction, a chemical reaction used in organic synthesis. The esters formed in this reaction can be cleaved under neutral conditions, indicating potential uses in synthetic organic chemistry (Sammakia & Jacobs, 1999).
In the realm of medical imaging, picolinate-containing macrocyclic Mn2+ complexes, including derivatives of picolinic acid, have been explored as potential MRI contrast agents. These compounds exhibit high stability and specific magnetic properties, making them promising for diagnostic applications (Molnár et al., 2014).
A novel iridium complex containing 5-methyl-7-trifluoro methyl-5H-enzo(c)(1,5)naphthyridin-6-one and picolinate has been developed for use in organic light-emitting diodes (OLEDs). This compound demonstrates high quantum yield and efficiency, highlighting its potential in advanced electronic and photonic devices (Jou et al., 2009).
In pharmaceutical synthesis, methyl 4-chloropicolinate, a derivative of picolinic acid, has been used as an intermediate in the synthesis of the antitumor drug Sorafenib. This indicates the role of such compounds in the development of life-saving medications (Yao Jian-wen, 2012).
Safety and Hazards
Wirkmechanismus
- By interacting with AFB5, Methyl 6-(trifluoromethyl)picolinate modulates auxin responses, affecting processes such as cell elongation, root development, and differentiation .
- Its excretion pathways are not well-documented, but it likely undergoes degradation and elimination .
- Cellular effects include reduced elongation, altered tissue differentiation, and impaired root growth .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Eigenschaften
IUPAC Name |
methyl 6-(trifluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7(13)5-3-2-4-6(12-5)8(9,10)11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYABEJGGSWJVPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669737 |
Source


|
| Record name | Methyl 6-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155377-05-2 |
Source


|
| Record name | Methyl 6-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


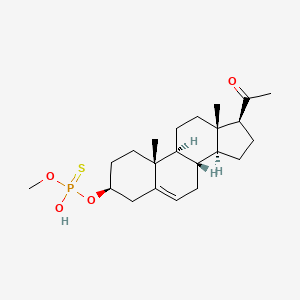
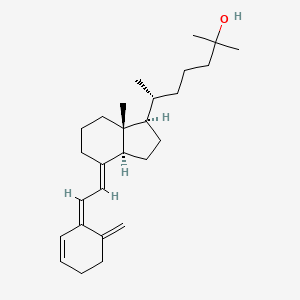

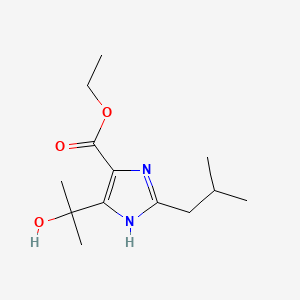
![4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester](/img/no-structure.png)

